5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine
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Overview
Description
5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a chlorophenylmethyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzyl chloride with propylamine to form an intermediate, which is then cyclized with a thioamide to yield the target compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Studied for their antitubercular activity.
Uniqueness
5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H15ClN2S |
---|---|
Molecular Weight |
266.79 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H15ClN2S/c1-2-3-11-12(17-13(15)16-11)8-9-4-6-10(14)7-5-9/h4-7H,2-3,8H2,1H3,(H2,15,16) |
InChI Key |
WKDXHPQNSWZLHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)N)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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